molecular formula C8H2F7NO2 B12870655 1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene

1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene

Cat. No.: B12870655
M. Wt: 277.10 g/mol
InChI Key: ACTYPMIVTOWYPM-UHFFFAOYSA-N
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Description

1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene typically involves multiple steps, including nitration, fluorination, and trifluoromethylation. One common approach is to start with a benzene derivative and introduce the nitro group via nitration using a mixture of concentrated sulfuric acid and nitric acid. The fluorine and trifluoromethyl groups can be introduced through radical trifluoromethylation and electrophilic fluorination reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods may vary depending on the desired scale of production and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine and trifluoromethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

  • 1,4-Bis(trifluoromethyl)benzene
  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
  • 1,3-Bis(trifluoromethyl)benzene

Comparison: 1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and applications due to the presence of both nitro and fluorine groups in addition to the trifluoromethyl groups .

Properties

Molecular Formula

C8H2F7NO2

Molecular Weight

277.10 g/mol

IUPAC Name

1-fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H2F7NO2/c9-5-2-6(16(17)18)4(8(13,14)15)1-3(5)7(10,11)12/h1-2H

InChI Key

ACTYPMIVTOWYPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)F)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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